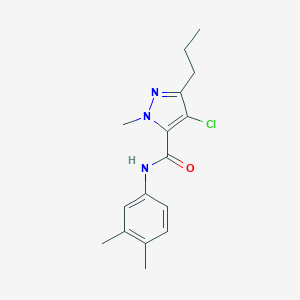![molecular formula C20H22N6OS B287709 5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287709.png)
5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as a kinase inhibitor, which means that it has the ability to block the activity of certain enzymes in the body that are involved in cell signaling pathways. In
Wirkmechanismus
The mechanism of action of 5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile involves its ability to inhibit the activity of certain kinases in the body. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation has been linked to the development and progression of various diseases. By blocking the activity of specific kinases, this compound can disrupt these signaling pathways and potentially slow or halt disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile are complex and depend on the specific kinases that are targeted. Generally, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-metabolic effects. It has also been studied for its potential neuroprotective effects in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile in lab experiments include its specificity for certain kinases and its potential therapeutic applications. However, there are also limitations to its use, including its complex synthesis method and potential side effects on other signaling pathways.
Zukünftige Richtungen
For research on 5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile include further exploration of its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, research could focus on the development of more efficient synthesis methods and the identification of potential side effects and drug interactions. Finally, the use of this compound in combination with other therapies could be explored to enhance its therapeutic potential.
Synthesemethoden
The synthesis of 5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 4-(4-isopropylphenoxy)-2-methylthio-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, which is then reacted with 5-amino-3-ethyl-1H-pyrazole-4-carbonitrile to form the final product. The synthesis of this compound is complex and requires careful control of reaction conditions to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
The scientific research applications of 5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile are diverse and include its potential use as a therapeutic agent for the treatment of various diseases. This compound has been shown to have activity against a range of kinases, including those involved in cancer, inflammation, and metabolic disorders. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Produktname |
5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile |
|---|---|
Molekularformel |
C20H22N6OS |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
5-amino-3-ethyl-1-[2-methylsulfanyl-6-(4-propan-2-ylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C20H22N6OS/c1-5-16-15(11-21)19(22)26(25-16)17-10-18(24-20(23-17)28-4)27-14-8-6-13(7-9-14)12(2)3/h6-10,12H,5,22H2,1-4H3 |
InChI-Schlüssel |
CCEUQEDXHGQCFI-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)SC)OC3=CC=C(C=C3)C(C)C |
Kanonische SMILES |
CCC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)SC)OC3=CC=C(C=C3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287633.png)
![4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287634.png)
![N'-[6-(4-methylphenoxy)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide](/img/structure/B287635.png)
![5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B287637.png)
![6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287638.png)
![6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287641.png)
![6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287642.png)
![6-(4-Methoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287645.png)
![6-Benzyl-3-(2-ethyl-5-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287647.png)
![4-Chlorophenyl 1-methyl-1-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B287651.png)
![methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287653.png)